(4-乙氧基-2-氟苯基)硼酸

描述

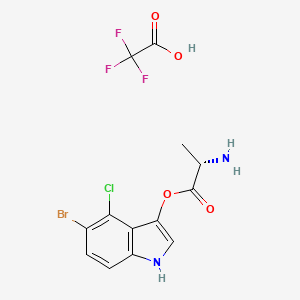

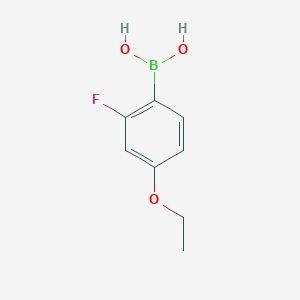

“(4-Ethoxy-2-fluorophenyl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . They are used as building blocks and synthetic intermediates . This compound is likely to be used in organic synthesis and as a pharmaceutical intermediate .

Molecular Structure Analysis

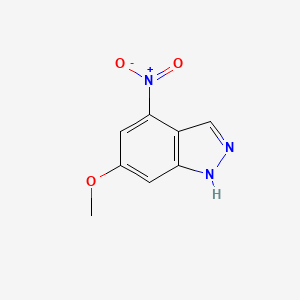

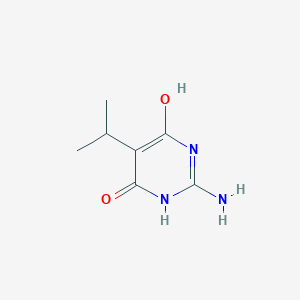

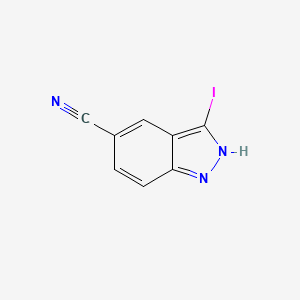

The molecular structure of “(4-Ethoxy-2-fluorophenyl)boronic acid” consists of a phenyl ring (a six-membered carbon ring with alternating single and double bonds) with an ethoxy group (C2H5O-) and a fluorine atom attached to the 4th and 2nd carbon atoms, respectively. A boronic acid group (B(OH)2) is also attached to the phenyl ring .Chemical Reactions Analysis

Boronic acids, including “(4-Ethoxy-2-fluorophenyl)boronic acid”, can participate in various chemical reactions. One of the most common reactions is the Suzuki coupling, a type of cross-coupling reaction, used to form carbon-carbon bonds . In addition, boronic acids can undergo protodeboronation, a reaction that involves the removal of the boronic acid group .Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Ethoxy-2-fluorophenyl)boronic acid” include its molecular weight (183.97 g/mol), its solid physical form, and its storage temperature (refrigerator) . The InChI code is 1S/C8H10BFO3/c1-2-13-6-3-4-7 (9 (11)12)8 (10)5-6/h3-5,11-12H,2H2,1H3 .科学研究应用

荧光猝灭和光谱研究

研究表明硼酸衍生物(如 4-氟-2-甲氧基苯基硼酸(与 4-乙氧基-2-氟苯基)硼酸密切相关))在荧光猝灭研究中的重要性。这些化合物在醇中与苯胺相互作用,显示出与斯特恩-沃尔默方程的负偏差,这表明由于醇环境中的分子间和分子内氢键,基态存在不同的构象异构体 (Geethanjali 等,2015)。进一步的研究表征了这些硼酸的光物理性质,突出了它们与不同溶剂的相互作用及其激发态偶极矩变化,表明具有分子内电荷转移特性的潜力 (Geethanjali 等,2016)。

合成和结构分析

由 4-溴-2-氟苯胺合成氨基-3-氟苯基硼酸证明了硼酸在葡萄糖传感材料的制造中的潜力,突出了它们在与生物相关二醇和多元醇结合以在生物材料中实现动态共价或响应行为方面的效用 (Das 等,2003)。新型双功能硼酸催化剂的设计和合成,用于直接形成酰胺,也强调了硼酸衍生物在环境条件下促进反应中的多功能性,展示了它们在绿色化学中的重要性 (Arnold 等,2008)。

碳水化合物传感和选择性识别

基于硼酸的选择性糖识别传感器的开发取得了重大进展,特别是在水中。硼酸荧光团/β-环糊精复合传感器的创新使用展示了这些化合物在中性条件下选择性结合糖(如果糖)的能力,为选择性识别细胞表面糖缀合物提供了一条有希望的途径 (Tong 等,2001)。此外,对硼酸与各种糖类的结合相互作用的研究揭示了糖结构对结合亲和力的影响,为设计更有效的碳水化合物传感器提供了见解 (Bhavya 等,2016)。

作用机制

The mechanism of action of boronic acids in biological systems is complex and depends on their specific chemical structure and the biological target. They can interact with biomolecules through covalent and non-covalent interactions . For example, boronic acids can form reversible covalent bonds with diols, which are present in many biological molecules .

安全和危害

“(4-Ethoxy-2-fluorophenyl)boronic acid” is considered hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

未来方向

Boronic acids have been growing in interest, especially after the discovery of the drug bortezomib . They have shown potential in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, extending studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .

属性

IUPAC Name |

(4-ethoxy-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBZIEMMNXUXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629662 | |

| Record name | (4-Ethoxy-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Ethoxy-2-fluorophenyl)boronic acid | |

CAS RN |

279261-82-4 | |

| Record name | (4-Ethoxy-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1593078.png)

![3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593084.png)